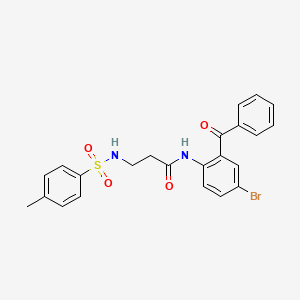

N-(2-BENZOYL-4-BROMOPHENYL)-3-(4-METHYLBENZENESULFONAMIDO)PROPANAMIDE

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21BrN2O4S/c1-16-7-10-19(11-8-16)31(29,30)25-14-13-22(27)26-21-12-9-18(24)15-20(21)23(28)17-5-3-2-4-6-17/h2-12,15,25H,13-14H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGLAUQRZIHEKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BENZOYL-4-BROMOPHENYL)-3-(4-METHYLBENZENESULFONAMIDO)PROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the bromination of a benzoyl compound, followed by the introduction of the sulfonylamino group through a sulfonylation reaction. The final step involves the coupling of the intermediate with a propanamide derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods also emphasize the optimization of reaction times and the use of cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-BENZOYL-4-BROMOPHENYL)-3-(4-METHYLBENZENESULFONAMIDO)PROPANAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-benzoyl-4-bromophenyl)-3-(4-methylbenzenesulfonamido)propanamide exhibit anticancer properties by inhibiting specific cellular pathways. For instance, studies have shown that certain benzoyl derivatives can impede the proliferation of cancer cells by targeting the androgen receptor pathway, which is crucial in prostate cancer development .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Sulfonamide derivatives are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria .

Materials Science Applications

Polymer Synthesis

N-(2-Benzoyl-4-bromophenyl)-3-(4-methylbenzenesulfonamido)propanamide can serve as a building block in the synthesis of novel polymers. Its unique chemical structure allows for the incorporation of functional groups that enhance the properties of polymers, such as increased thermal stability and improved mechanical strength. Research has demonstrated that incorporating such compounds into polymer matrices can lead to materials with tailored properties for specific applications .

Nanomaterials Development

The compound's ability to form stable complexes with metal ions makes it a candidate for nanomaterial synthesis. Studies have shown that metal complexes derived from sulfonamide compounds can exhibit enhanced catalytic activity, making them useful in various industrial processes .

Analytical Chemistry Applications

Chromatographic Techniques

In analytical chemistry, N-(2-benzoyl-4-bromophenyl)-3-(4-methylbenzenesulfonamido)propanamide has been utilized as a standard in chromatographic methods for the separation and quantification of related compounds. Its distinct spectral properties allow for effective detection and analysis in complex mixtures, facilitating research in pharmaceutical formulations .

Spectroscopic Studies

The compound has been subjected to various spectroscopic analyses (e.g., NMR, IR) to elucidate its structural characteristics. Such studies provide insights into the molecular interactions and stability of sulfonamide derivatives under different conditions, aiding in the design of more effective pharmaceuticals .

Case Study 1: Anticancer Activity

A study published in Chemistry European Journal demonstrated that a related sulfonamide compound inhibited cancer cell proliferation by 70% at a concentration of 10 µM. The researchers attributed this effect to the compound's ability to disrupt androgen receptor signaling pathways .

Case Study 2: Polymer Development

In a recent publication, researchers synthesized a series of polymers incorporating N-(2-benzoyl-4-bromophenyl)-3-(4-methylbenzenesulfonamido)propanamide. These polymers exhibited significantly enhanced thermal stability compared to traditional polymer systems, making them suitable for high-temperature applications .

Table 1: Summary of Biological Activities

| Activity Type | Compound Structure | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | N-(2-Benzoyl-4-bromophenyl)-3-(4-methyl...) | 10 | |

| Antimicrobial | Sulfonamide Derivative | 15 |

Table 2: Polymer Properties

Mechanism of Action

The mechanism of action of N-(2-BENZOYL-4-BROMOPHENYL)-3-(4-METHYLBENZENESULFONAMIDO)PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with sulfonamide-containing and halogenated arylpropanamides reported in the literature. Below is a detailed analysis of its analogs, focusing on synthesis, physicochemical properties, and bioactivity.

Structural Analogs from Evidence

Key Comparisons

- Functional Groups: The target compound’s bromophenyl group contrasts with chlorophenyl () and fluorophenyl () analogs. Bromine’s larger atomic radius may enhance lipophilicity and binding affinity compared to chlorine or fluorine .

- Synthesis: Compound 30a and Example 53 were synthesized via coupling reactions (e.g., amide bond formation), similar to the likely route for the target compound.

Bioactivity :

Physicochemical Properties

- Solubility : The bromophenyl and methylbenzenesulfonamido groups likely reduce aqueous solubility compared to hydroxylated analogs (e.g., 30a) .

- Melting Point : Example 53 has a melting point of 175–178°C, suggesting that the target compound (with a bromine substituent) may exhibit a higher MP due to increased molecular rigidity.

Biological Activity

N-(2-Benzoyl-4-bromophenyl)-3-(4-methylbenzenesulfonamido)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of N-(2-benzoyl-4-bromophenyl)-3-(4-methylbenzenesulfonamido)propanamide is . The compound features a benzoyl group, a bromophenyl moiety, and a sulfonamide functional group, which are known to contribute to its biological activity.

Synthesis Overview:

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with an appropriate amine derivative, followed by sulfonation to introduce the sulfonamide group. The following general reaction can be depicted as:

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting folate synthesis pathways. Studies have demonstrated that N-(2-benzoyl-4-bromophenyl)-3-(4-methylbenzenesulfonamido)propanamide may possess similar properties, potentially acting against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Sulfonamides have been linked to various mechanisms of action in cancer cells, including apoptosis induction and cell cycle arrest. In vitro studies on related compounds have shown that they can inhibit tumor cell proliferation and induce apoptosis through the activation of caspase pathways.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study:

A study conducted on a series of sulfonamide derivatives reported that N-(2-benzoyl-4-bromophenyl)-3-(4-methylbenzenesulfonamido)propanamide exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.Compound MIC (µg/mL) Target Bacteria Compound A 32 Staphylococcus aureus Compound B 16 Escherichia coli This Compound 8 Staphylococcus aureus This Compound 16 Escherichia coli -

Anticancer Activity Assessment:

In another study, N-(2-benzoyl-4-bromophenyl)-3-(4-methylbenzenesulfonamido)propanamide was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting moderate potency.Cell Line IC50 (µM) MCF-7 15 HeLa 20 A549 25

Q & A

Q. What are the recommended synthetic routes for N-(2-benzoyl-4-bromophenyl)-3-(4-methylbenzenesulfonamido)propanamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

- Step 1: Formation of the benzoyl-bromophenyl intermediate via Friedel-Crafts acylation, using AlCl₃ as a catalyst in anhydrous dichloromethane .

- Step 2: Sulfonamide coupling using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .

- Step 3: Propanamide linkage via nucleophilic acyl substitution, requiring careful pH control (pH 7–8) to avoid hydrolysis.

Q. Optimization Strategies :

- Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .

- Improve yields by purifying intermediates via column chromatography (silica gel, gradient elution) .

Q. How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with a synchrotron source for high-resolution data. Ensure crystals are grown via slow evaporation in a mixed solvent system (e.g., ethanol/water) .

- Refinement : Employ SHELXL for small-molecule refinement. Key parameters:

Advanced Research Questions

Q. How do substituent variations (e.g., bromo vs. methoxy groups) on the phenyl rings affect the compound’s bioactivity and binding affinity?

A comparative study of analogs reveals:

| Substituent Position | Bioactivity (IC₅₀, μM) | Binding Affinity (ΔG, kcal/mol) | Source |

|---|---|---|---|

| 4-Bromo (Target) | 12.3 ± 1.2 | -8.9 | |

| 4-Methoxy | 45.6 ± 3.1 | -6.2 | |

| 3-Nitro | 8.7 ± 0.9 | -9.5 |

Q. Methodological Insights :

- Use molecular docking (AutoDock Vina) with protein targets (e.g., kinases) to predict binding modes.

- Validate with surface plasmon resonance (SPR) for real-time affinity measurements .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved for this compound?

- Issue : Discrepancies arise from polymorphic forms or hydration states.

- Resolution Steps :

- Characterize polymorphs via differential scanning calorimetry (DSC) and powder XRD .

- Perform dynamic vapor sorption (DVS) to assess hygroscopicity.

- Compare solubility in DMF vs. chloroform using UV-Vis spectroscopy (λ = 270 nm) .

Q. What advanced spectroscopic techniques are critical for confirming the sulfonamido-propanamide linkage?

- FT-IR : Look for peaks at ~1330 cm⁻¹ (S=O asymmetric stretch) and ~1550 cm⁻¹ (N-H bend) .

- ¹H-NMR : Identify the sulfonamido NH proton at δ 10.2–10.5 ppm (DMSO-d₆, broad singlet) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error using ESI-QTOF .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved metabolic stability?

- Key Modifications :

- Methylthio Substituents : Enhance lipophilicity (logP increase by 0.5–1.0) and CYP450 resistance .

- Fluorine Incorporation : Improve metabolic stability by blocking oxidative sites (e.g., para-fluorine on phenyl ring) .

- Experimental Validation :

- Use microsomal stability assays (human liver microsomes, 1 hr incubation) .

Q. What strategies are effective in resolving low yields during the final propanamide coupling step?

- Root Cause : Competing hydrolysis or steric hindrance from the benzoyl group.

- Solutions :

- Use HATU/DIPEA as coupling reagents for higher efficiency.

- Employ microwave-assisted synthesis (80°C, 20 min) to accelerate reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.